N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c23-19(12-22-15-5-1-2-6-16(15)28-20(22)24)21-9-3-4-10-25-14-7-8-17-18(11-14)27-13-26-17/h1-2,5-8,11H,9-10,12-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYSJGLFUKZASM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes:
- Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities.
- But-2-yn-1-yl linker : Provides flexibility and reactivity.
- 2-Oxobenzo[d]oxazole group : Contributes to the compound's potential interactions with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H16N2O5 |
| Molecular Weight | 364.357 g/mol |
| IUPAC Name | N-[4-(benzo[d][1,3]dioxol-5-yloxy)but-2-ynyl]-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The benzo[d][1,3]dioxole moiety can engage in π–π interactions with aromatic residues in proteins, while the flexible but-2-yn-1-yl linker allows for optimal spatial orientation when binding to enzymes or receptors.
Pharmacological Effects
Research indicates that this compound exhibits:
- Antioxidant Activity : It shows potential in scavenging free radicals, which can protect cells from oxidative stress.
- Anticancer Properties : Preliminary studies suggest it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
Case Studies and Research Findings
- Antioxidant Studies : A study demonstrated that compounds with similar structural motifs effectively reduced oxidative stress markers in vitro. This suggests that this compound may have similar effects .
- Cancer Cell Proliferation : In a comparative analysis of structurally related compounds, it was found that those containing the benzo[d][1,3]dioxole moiety exhibited significant cytotoxic effects against breast cancer cell lines (MCF7). The IC50 values were notably lower than those of control compounds.
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-ynyl)-acetamide | 15 | Anticancer |
| N-(4-methoxybenzyl)-acetamide | 25 | Antioxidant |
| N-(4-fluorobenzyl)-acetamide | 30 | Anticancer |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Benzo[d][1,3]dioxol-5-yloxy-containing Analogues
- N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide () :
This compound replaces the alkyne linker with a benzyl group and incorporates a benzimidazole core. It exhibits IDO1 inhibitory activity (84% yield), highlighting the benzo[d][1,3]dioxole moiety’s role in binding . - 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-benzoyl-4-phenylthiazol-2-yl)-2-methylpropanamide (): Utilizes an ether linker and a thiazole ring, synthesized via HATU/DIPEA-mediated coupling.
Key Difference : The target compound’s but-2-yn-1-yl linker introduces conformational rigidity, which may optimize target engagement compared to flexible ether or benzyl linkers.
2-Oxobenzo[d]oxazol-3(2H)-yl Acetamide Derivatives
- PBPA (): A TSPO ligand with a 2-oxobenzo[d]oxazol-3(2H)-yl group substituted with pyridylmethyl amines. Its SPECT imaging capability underscores the oxazolone’s compatibility with diagnostic applications .
- 2-Chloro-N-(4-(5-chlorobenzoxazol-2-yl)phenyl)acetamide () :
Features a chloro-substituted benzoxazole, synthesized via reflux with K₂CO₃. The electron-withdrawing chlorine atoms may enhance stability but reduce bioavailability compared to the target’s oxazolone .
Key Insight : The oxazolone ring in the target compound likely contributes to hydrogen bonding with enzymatic targets, similar to PBPA’s interaction with TSPO .
Role of the But-2-yn-1-yl Linker
No direct analogs with this linker are described in the evidence. However, compared to ether-linked compounds () or benzyl-linked derivatives (), the alkyne spacer may:
- Reduce metabolic degradation (due to lack of ester/ether cleavage sites).
Data Tables and Structural Comparisons
Table 1: Structural Comparison of Key Analogues
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : The synthesis requires multi-step reactions with precise control of:
- Temperature : Maintain 20–25°C during chloroacetyl chloride addition to prevent side reactions (e.g., hydrolysis) .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or dioxane) to enhance reaction efficiency .
- Base choice : Triethylamine is preferred for neutralizing HCl byproducts in acylation steps .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Employ a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to verify connectivity of the benzo[d][1,3]dioxole and oxazolone moieties .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Key Reference : .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Design assays targeting:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays for proteasome or kinase inhibition, given structural analogs in showed activity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use software (e.g., AutoDock Vina) to model binding to targets like the immunoproteasome, leveraging structural data from .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) with purified enzymes .
- Metabolomic profiling : LC-MS/MS to identify downstream metabolic changes in treated cells .
Q. How should researchers address contradictions in biological activity data across different assays?
- Methodological Answer :
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times) to rule out experimental variability .
- Membrane permeability assessment : Use Caco-2 cell monolayers to evaluate if bioavailability impacts efficacy discrepancies .
- Off-target screening : Profile activity against unrelated enzymes (e.g., cytochrome P450) to identify non-specific effects .
Q. What strategies can improve the compound’s pharmacokinetic properties without compromising bioactivity?
- Methodological Answer :
- Structural analogs : Synthesize derivatives with:
- Enhanced solubility : Introduce polar groups (e.g., -OH, -SO₃H) to the but-2-yn-1-yl linker .
- Metabolic stability : Replace labile esters with amides or ethers, guided by SAR studies in and .
- Prodrug design : Mask the oxazolone group with enzymatically cleavable protectors (e.g., acetyl) to improve oral absorption .
- Key Reference : .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
